molecular formula C15H13F3N2O2 B13421542 Niflumic Acid Ethyl Ester

Niflumic Acid Ethyl Ester

Cat. No.: B13421542
M. Wt: 310.27 g/mol
InChI Key: FIIKEKVDYFWENE-UHFFFAOYSA-N
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Description

Niflumic Acid Ethyl Ester is a derivative of niflumic acid, a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. Niflumic acid is primarily used to alleviate inflammation, pain, and edema associated with acute and chronic inflammatory conditions such as rheumatoid arthritis and osteoarthritis . The ethyl ester derivative is synthesized to enhance the compound’s pharmacokinetic properties and improve its efficacy in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Niflumic Acid Ethyl Ester typically involves the esterification of niflumic acid. One common method is the reaction of niflumic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The esterification reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Niflumic Acid Ethyl Ester undergoes several types of chemical reactions, including hydrolysis, reduction, and substitution.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, amines

Major Products Formed

    Hydrolysis: Niflumic acid and ethanol

    Reduction: Corresponding alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

Niflumic Acid Ethyl Ester can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its enhanced pharmacokinetic properties, which improve its efficacy and bioavailability compared to niflumic acid.

Properties

IUPAC Name

ethyl 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2/c1-2-22-14(21)12-7-4-8-19-13(12)20-11-6-3-5-10(9-11)15(16,17)18/h3-9H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIKEKVDYFWENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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